

Spectroscopic Profile of 1,5-anhydro-D-mannitol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data available for **1,5-anhydro-D-mannitol**. The information is presented to be a valuable resource for researchers and professionals involved in drug development and other scientific endeavors requiring detailed spectroscopic characterization of this compound.

Core Spectroscopic Data

The following tables summarize the available quantitative NMR and MS data for **1,5-anhydro-D-mannitol** and its derivatives. It is important to note that while experimental ¹H NMR data for the underivatized compound is available, experimental ¹³C NMR and high-resolution mass spectrometry data for the underivatized form were not found in publicly accessible databases. Therefore, data for derivatized forms are presented to provide the closest available spectroscopic information.

Table 1: ¹H NMR Spectroscopic Data for **1,5-anhydro-D-mannitol**



Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Data sourced from an			
experimental			
spectrum in D ₂ O.			

Specific peak assignments, multiplicities, and coupling constants from the experimental spectrum were not explicitly detailed in the source material. A representative experimental ¹H NMR spectrum is available in the cited literature.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **1,5-anhydro-D-mannitol**

Chemical Shift (ppm)	Assignment	
No experimental ¹³ C NMR data for the		
underivatized compound was found. Predicted		
data is available in some databases but is not		
included here to maintain a focus on		
experimental results.		

Table 3: Mass Spectrometry Data for 1,5-anhydro-D-mannitol and its Derivatives

Compound	Ionization Method	Mass-to-Charge Ratio (m/z)	Ion Type
1,5-anhydro-D- mannitol	N/A	164.0685	[M] (Monoisotopic Mass)
TBDMS Derivative of 1,5-anhydro-D-mannitol	GC-MS (Predicted)	Various fragments	[M]+•
Acetylated and Methylated Derivative of 1,5-anhydro-D- mannitol	N/A	248.1259	[M]+



Note: The monoisotopic mass of the underivatized compound is provided from a predicted GC-MS spectrum of its TBDMS derivative.[1] The mass of the acetylated and methylated derivative is also available.[2]

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for polyols like **1,5-anhydro-D-mannitol** are crucial for reproducibility and data comparison. The following are generalized protocols based on common practices for analyzing such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1. Sample Preparation:
- Solvent Selection: Deuterated water (D₂O) is a common solvent for underivatized polyols due to their high polarity. For derivatized, less polar forms, deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) may be used.
- Concentration: For ¹H NMR, a concentration of 1-10 mg/mL is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 10-50 mg/mL is recommended.
- Procedure:
 - Accurately weigh the desired amount of **1,5-anhydro-D-mannitol**.
 - Dissolve the sample in the appropriate volume of deuterated solvent in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient to be within the instrument's detection coil (typically ~4-5 cm).
 - Cap the NMR tube and carefully label it.
- 2. ¹H NMR Acquisition:
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- Parameters:



- Pulse Sequence: A standard single-pulse experiment.
- Number of Scans: 16 to 64 scans are typically adequate for good signal-to-noise ratio.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: A range covering approximately -1 to 10 ppm.
- Temperature: 298 K (25 °C).
- 3. ¹³C NMR Acquisition:
- Instrument: A high-field NMR spectrometer with a sensitive probe.
- Parameters:
 - Pulse Sequence: A standard proton-decoupled ¹³C experiment.
 - Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: A range covering approximately 0 to 150 ppm.

Mass Spectrometry (MS)

- 1. Sample Preparation:
- For Liquid Chromatography-Mass Spectrometry (LC-MS):
 - Prepare a dilute solution of 1,5-anhydro-D-mannitol in a suitable solvent system, typically a mixture of water and a polar organic solvent like methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.
 - The solvent system should be compatible with the chosen chromatography method and ionization source.



- For Gas Chromatography-Mass Spectrometry (GC-MS):
 - Derivatization is typically required to increase the volatility of the polyol. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
 - The derivatized sample is then dissolved in a volatile organic solvent such as hexane or dichloromethane.

2. LC-MS Analysis:

- · Chromatography:
 - Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar compounds like polyols.
 - Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like ammonium formate or formic acid to aid ionization.
- Mass Spectrometry:
 - Ionization Source: Electrospray ionization (ESI) is a common soft ionization technique suitable for polar molecules. Both positive and negative ion modes should be explored.
 - Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements.
 - Fragmentation: Tandem mass spectrometry (MS/MS) can be performed to obtain structural information through collision-induced dissociation (CID).

3. GC-MS Analysis:

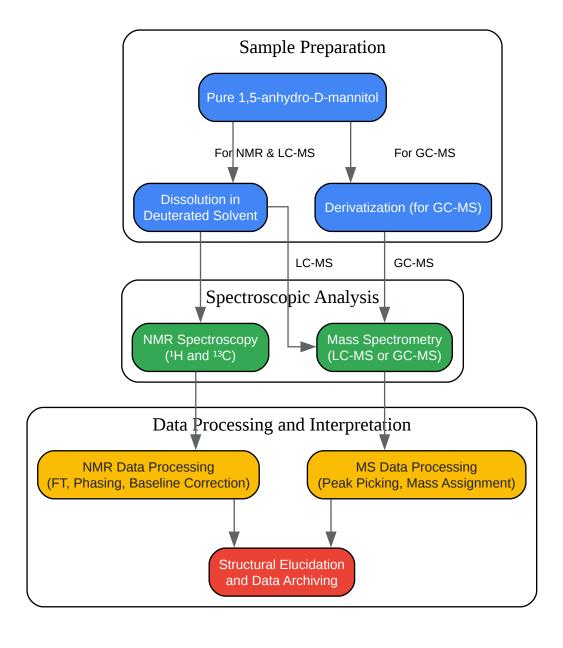
- · Chromatography:
 - o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Carrier Gas: Helium at a constant flow rate.
 - Temperature Program: A temperature gradient is used to elute the derivatized compound.



- Mass Spectrometry:
 - Ionization Source: Electron ionization (EI) at 70 eV is standard.
 - Analyzer: A quadrupole or ion trap analyzer is commonly used.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a pure compound like **1,5-anhydro-D-mannitol**.





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Caption: General workflow for spectroscopic analysis.

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References

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- 2. 1,5-Anhydro-3-O-acetyl-2,4,6-tri-O-methyl-D-mannitol [webbook.nist.gov]
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